PEG4-biotin acid

Descripción general

Descripción

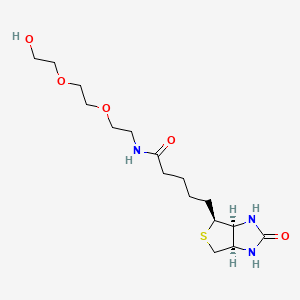

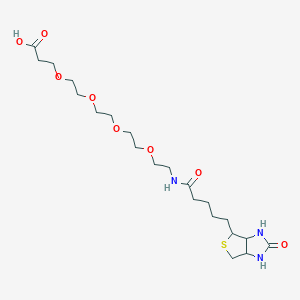

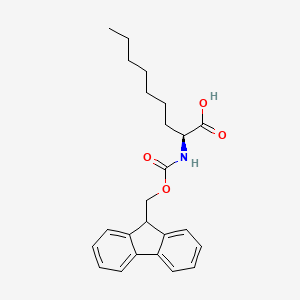

PEG4-biotin acid is a biotinylation reagent . It can react with amine molecules in the presence of activator EDC or HATU . The PEG moiety attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein . This PEG moiety also increases the solubility of Biotin-PEG conjugates considerably .

Synthesis Analysis

Biotin-PEG4-acid can be synthesized by coupling biotin to bifluoro- and binitro-substituted DAP derivatives (DAP-F and DAP-NO2) through a PEG4 linker . The hydrophilic, 4-unit polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule .Molecular Structure Analysis

The molecular formula of this compound is C21H37N3O8S . The molecular weight is 491.6 g/mol .Chemical Reactions Analysis

Biotin-PEG4-acid can react with amine molecules in the presence of activator EDC or HATU . It can also react with glycosylated proteins at sialic acid residues .Physical and Chemical Properties Analysis

The molecular weight of this compound is 491.60 . It is a solid substance with a white to off-white color . It is soluble in DMSO .Aplicaciones Científicas De Investigación

Overview of PEGylation and its Importance

Poly(ethylene glycol) (PEG) is a pivotal component in bioconjugation and nanomedicine, enhancing drug efficacy and circulation time through a process known as PEGylation. This involves the conjugation of PEG to proteins, peptides, oligonucleotides, and nanoparticles, a technique that has significantly impacted clinical practices over the past few decades. Despite its widespread use, the immunogenicity of PEG—leading to the production of anti-PEG antibodies that can result in accelerated blood clearance and reduced drug efficacy—has raised concerns. This highlights the necessity for developing PEG alternatives to circumvent these issues, emphasizing the ongoing search for more suitable polymers to enhance the performance and safety of bioconjugated therapeutics (Thai Thanh Hoang Thi et al., 2020).

PEGylation for Drug Delivery

PEGylation not only improves the biopharmaceutical properties of drugs, such as stability and circulatory life, but also reduces immunogenicity and toxicity. This modification process has been applied successfully to various proteins and peptides, altering their pharmacokinetic and pharmacodynamic profiles to enhance therapeutic efficacy (Aviral Jain & Sanjay K. Jain, 2008).

Biotin in Nutrition and Health

Biotin, a crucial B vitamin, plays a significant role in gene expression and cellular metabolism, impacting growth, development, and health. Despite widespread belief in its benefits for hair and skin health, scientific evidence supporting the efficacy of biotin supplementation for these purposes remains limited. The disparity between social popularity and clinical evidence underscores the need for further research to validate biotin's purported health benefits (Teo Soleymani et al., 2017).

Biotin-Labelled Red Blood Cells in Transfusion Medicine

The use of biotin to label red blood cells presents a robust method for studying transfusion biology, including measuring circulating volume and post-transfusion recovery. This technique offers a comprehensive approach to understanding red blood cell lifespan and properties, contributing valuable insights into the efficacy and safety of transfusions (D. Mock et al., 2014).

Challenges and Prospects in PEGylation

While PEGylation has revolutionized drug delivery and therapeutic efficacy, concerns regarding PEG's immunogenicity and potential toxicity necessitate the exploration of alternative materials. Recent advances in polymer science have led to the development of novel polymers aiming to address these limitations, offering new directions for the creation of safer, more effective drug delivery systems (Yizhi Qi & A. Chilkoti, 2015).

Mecanismo De Acción

Target of Action

PEG4-Biotin Acid, also known as NHS-PEG4-Biotin, is primarily used to biotinylate proteins, antibodies, and other primary amine-containing macromolecules . The primary targets of this compound are the primary amine groups (-NH2), which are found in the side chain of lysine (K) residues and the N-terminus of each polypeptide .

Mode of Action

The mode of action of this compound involves the formation of an amide bond with primary amine groups in proteins. This is achieved through a nucleophilic attack in pH 7-9 buffers, which results in the release of N-Hydroxysuccinimide (NHS) and the formation of a stable amide bond . The PEG4 spacer arm in the compound provides an extended reach that allows the biotin to access the binding pocket of the protein .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve protein labeling and detection. Biotinylated proteins can be purified and detected using avidin, streptavidin, or NeutrAvidin Products . This process is crucial in various biochemical assays and research applications, including the study of protein expression and regulation, differentiation of plasma membrane proteins from those localized to organelle membranes, and distribution of membrane proteins in polarized epithelial cells .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its chemical properties. The compound is water-soluble due to the hydrophilic polyethylene glycol (PEG) spacer arm, which is transferred to the biotinylated molecule . This property enhances the solubility of the biotinylated proteins and prevents their aggregation when stored in solution . .

Result of Action

The result of the action of this compound is the successful biotinylation of proteins. Biotinylated proteins typically retain their biological activity because the biotin group is relatively small . Moreover, an antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .

Action Environment

The action of this compound is influenced by several environmental factors. Therefore, only primary amines exposed on the surface will be biotinylated with NHS-PEG4-Biotin as long as the cell remains intact . Additionally, the compound is sensitive to pH changes, reacting efficiently with primary amino groups in pH 7-9 buffers .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37N3O8S/c25-18(4-2-1-3-17-20-16(15-33-17)23-21(28)24-20)22-6-8-30-10-12-32-14-13-31-11-9-29-7-5-19(26)27/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOXFFWLRKVJJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

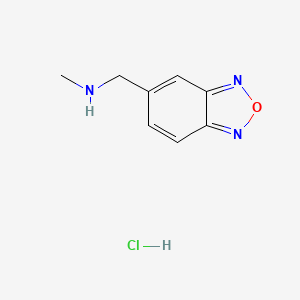

![[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride](/img/structure/B3095360.png)

![{1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095393.png)

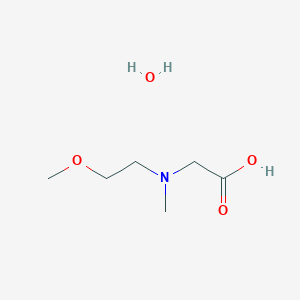

![5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B3095401.png)

![{1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/structure/B3095405.png)

![2-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B3095425.png)